

# Unveiling the Thermochemical Landscape of 2,2,3,3-Tetramethylpentane: A Technical Guide

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## Compound of Interest

Compound Name: 2,2,3,3-Tetramethylpentane

Cat. No.: B1619375

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This technical guide provides a comprehensive overview of the thermochemical properties of **2,2,3,3-tetramethylpentane**, a highly branched alkane. Understanding the thermodynamic characteristics of such molecules is crucial for a wide range of applications, from fundamental chemical modeling to process design in the pharmaceutical and petrochemical industries. This document summarizes key quantitative data, details the experimental methodologies used for their determination, and presents a visual workflow for the acquisition and application of thermochemical data.

## Core Thermochemical Data

The following tables present a summary of the essential thermochemical data for **2,2,3,3-tetramethylpentane** in its ideal gas phase. These values are critical for calculations involving chemical reactions, phase equilibria, and energy balances.

Table 1: Standard Enthalpy of Formation (Ideal Gas)

Temperature (K)	$\Delta_f H^\circ$ (kJ/mol)
298.15	$-245.2 \pm 2.0$

Table 2: Standard Molar Entropy (Ideal Gas)

Temperature (K)	S° (J/mol·K)
200	33.100
273.15	46.489
298.15	441.4 ± 4.4
300	443.2
400	525.9
500	604.3
600	676.8
700	743.0
800	803.1
900	857.7
1000	907.1
1100	951.9
1200	992.6
1300	1029.6
1400	1063.4
1500	1094.1

Table 3: Molar Heat Capacity at Constant Pressure (Ideal Gas)

Temperature (K)	Cp (J/mol·K)
200	138.49
273.15	194.51
298.15	211.5
300	213.0
400	277.9
500	334.2
600	382.0
700	422.6
800	457.3
900	487.0
1000	512.5
1100	534.7
1200	554.0
1300	570.9
1400	585.8
1500	598.9

Note: The data presented in these tables are based on critically evaluated information from the NIST WebBook and correlated data from the work of Scott (1974). The uncertainties provided represent the experimental and correlational variability.

## Experimental Protocols for Thermochemical Data Determination

The determination of accurate thermochemical data relies on precise and well-established experimental techniques. The primary methods employed for alkanes like **2,2,3,3-**

**tetramethylpentane** are calorimetry for measuring enthalpy changes and differential scanning calorimetry for determining heat capacities.

## Enthalpy of Formation Determination via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.

Methodology:

- **Sample Preparation:** A precisely weighed sample of high-purity **2,2,3,3-tetramethylpentane** is placed in a sample holder (crucible) within the bomb calorimeter.
- **Bomb Assembly:** The bomb is sealed and pressurized with a surplus of pure oxygen to ensure complete combustion. A small, known amount of water is often added to the bomb to saturate the internal atmosphere, ensuring that the water formed during combustion is in the liquid state.
- **Calorimeter Setup:** The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is measured with high precision.
- **Ignition and Data Acquisition:** The sample is ignited using an electrical fuse. The combustion reaction releases heat, which is transferred to the surrounding water and the calorimeter components, causing a rise in temperature. The temperature is continuously monitored until it reaches a maximum and then begins to cool.
- **Data Analysis:** The heat capacity of the calorimeter (the calorimeter constant) is predetermined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The total heat released by the combustion of the **2,2,3,3-tetramethylpentane** sample is calculated from the observed temperature change and the calorimeter constant.
- **Calculation of Enthalpy of Formation:** The experimentally determined enthalpy of combustion is then used in conjunction with the known standard enthalpies of formation of the

combustion products (carbon dioxide and water) to calculate the standard enthalpy of formation of **2,2,3,3-tetramethylpentane** using Hess's Law.

## Heat Capacity Measurement via Differential Scanning Calorimetry (DSC)

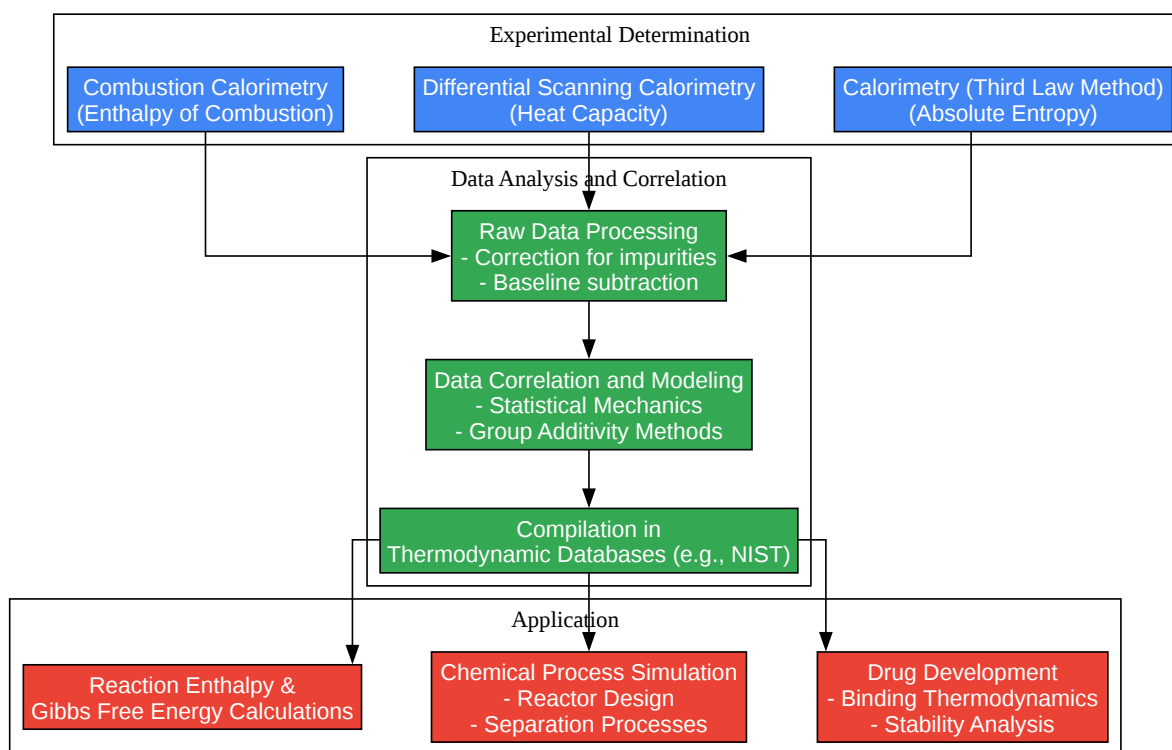
Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity of a substance as a function of temperature.

Methodology:

- **Sample and Reference Preparation:** A small, accurately weighed sample of **2,2,3,3-tetramethylpentane** is hermetically sealed in a sample pan. An identical, empty pan serves as a reference.
- **DSC Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample and reference at a constant rate over a specified temperature range.
- **Measurement:** The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. This differential heat flow is directly proportional to the heat capacity of the sample.
- **Calibration:** The instrument is calibrated using a standard material with a well-known heat capacity, such as sapphire, under the same experimental conditions.
- **Data Analysis:** The raw DSC data (heat flow versus temperature) is analyzed to calculate the specific heat capacity ( $C_p$ ) of the **2,2,3,3-tetramethylpentane** sample at various temperatures.

## Visualization of the Thermochemical Data Workflow

The following diagram illustrates the general workflow for the experimental determination and subsequent application of thermochemical data for a chemical compound.



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Caption: Workflow for the determination and application of thermochemical data.

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